Fern-7-en-19-one
Overview
Description
Fern-7-en-19-one is a natural compound isolated from the herbs of Goldylocks Fern. It belongs to the triterpenoids family, which are known for their diverse biological activities. The molecular formula of this compound is C30H48O, and it has a molecular weight of 424.713 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fern-7-en-19-one can be synthesized through various chemical reactions involving the precursor molecules. The synthetic routes typically involve the cyclization of squalene or its derivatives, followed by oxidation and rearrangement reactions to form the triterpenoid structure. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the Goldylocks Fern. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form. The production is carried out in cleanroom environments to ensure the quality and safety of the product.
Chemical Reactions Analysis
Types of Reactions: Fern-7-en-19-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Scientific Research Applications
Fern-7-en-19-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of triterpenoids and their chemical properties.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases, such as cancer and fungal infections.
Industry: this compound is used in the development of pharmaceuticals, cosmetics, and other products due to its bioactive properties
Mechanism of Action
The mechanism of action of Fern-7-en-19-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby reducing the symptoms associated with these conditions .
Comparison with Similar Compounds
Fernane-type Triterpenoids: These compounds share a similar triterpenoid structure and exhibit comparable biological activities.
Enfumafungin: A natural product isolated from fungi, which has been developed into the antifungal drug ibrexafungerp.
Polytolypin: Another fernane-type triterpenoid with distinct biological properties
Uniqueness: Fern-7-en-19-one is unique due to its specific structure and the biological activities it exhibits. While similar compounds may share some properties, this compound’s distinct molecular configuration and interaction with biological targets make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(3R,3aR,5aS,7aS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-3,4,5,7,7a,9,10,11,11b,12,13,13b-dodecahydro-2H-cyclopenta[a]chrysen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-19(2)22-18-23(31)25-28(22,6)16-17-29(7)21-10-11-24-26(3,4)13-9-14-27(24,5)20(21)12-15-30(25,29)8/h10,19-20,22,24-25H,9,11-18H2,1-8H3/t20-,22+,24-,25+,27+,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXDNAKJACTKPU-VGZKZLLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)C2C1(CCC3(C2(CCC4C3=CCC5C4(CCCC5(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC(=O)[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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